![molecular formula C13H17N3O3S B2685256 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1797188-65-8](/img/structure/B2685256.png)
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide” is a small molecule that belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a chemical formula of C9H11N3O2S . The weight average is 225.268 and the monoisotopic weight is 225.057197301 .Scientific Research Applications
1. Potential Inhibitor for Serine/Threonine-Protein Kinase Chk1 The compound has been identified as a potential inhibitor for the Serine/threonine-protein kinase Chk1 in humans . This could have implications in the development of treatments for diseases where this kinase plays a crucial role.
Drug Development
The compound belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group. This class of compounds has been used in the development of various drugs.
Antitumor Activity
Related compounds, such as thiazolo[3,2-a]pyrimidines, have demonstrated high antitumor activity . Given the structural similarities, it’s possible that this compound could also have potential antitumor applications.
Antibacterial Activity
Thiazolo[3,2-a]pyrimidines, which share a similar structure to this compound, have shown broad-spectrum antibacterial activity . This suggests that the compound could potentially be used in the development of new antibacterial agents.
Anti-Inflammatory Activity
Thiazolo[3,2-a]pyrimidines have also demonstrated anti-inflammatory activities . This could indicate a potential application of the compound in the treatment of inflammatory diseases.
Antiviral Activity
The presence of certain subunits, such as piperazine or its isosteres, has been reported to enhance the antiviral activity of fused triazoles ring systems . Given the structural similarities, this compound could potentially be explored for antiviral applications.
Mechanism of Action
Target of Action
The primary target of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation and DNA damage response.
Biochemical Pathways
The inhibition of Chk1 by N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide can affect multiple biochemical pathways. These include pathways involved in cell cycle progression and DNA repair .
Result of Action
The molecular and cellular effects of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide’s action would likely include cell cycle arrest and potentially apoptosis, given the role of Chk1 in these processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide .
properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c17-11(8-3-6-19-7-4-8)16-13-15-9-2-1-5-14-12(18)10(9)20-13/h8H,1-7H2,(H,14,18)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHOYSQDCXEKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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